molecular formula C17H17ClN2O B2973101 2-chloro-N-[(1-phenylcyclobutyl)methyl]pyridine-3-carboxamide CAS No. 1147507-40-1

2-chloro-N-[(1-phenylcyclobutyl)methyl]pyridine-3-carboxamide

Cat. No.: B2973101
CAS No.: 1147507-40-1
M. Wt: 300.79
InChI Key: DIXIWTZDYFOYAX-UHFFFAOYSA-N
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Description

2-chloro-N-[(1-phenylcyclobutyl)methyl]pyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a chloro group at the second position of the pyridine ring, a phenylcyclobutylmethyl group attached to the nitrogen atom, and a carboxamide group at the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(1-phenylcyclobutyl)methyl]pyridine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the phenylcyclobutylmethyl intermediate: This step involves the reaction of cyclobutanone with phenylmagnesium bromide to form 1-phenylcyclobutanol, followed by its conversion to 1-phenylcyclobutylmethyl bromide using hydrobromic acid.

    Nucleophilic substitution: The 1-phenylcyclobutylmethyl bromide is then reacted with 2-chloropyridine-3-carboxamide in the presence of a base such as potassium carbonate to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of more efficient catalysts, solvents, and reaction conditions to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(1-phenylcyclobutyl)methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-chloro-N-[(1-phenylcyclobutyl)methyl]pyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(1-phenylcyclobutyl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[(1-phenylcyclopropyl)methyl]pyridine-3-carboxamide: Similar structure with a cyclopropyl group instead of a cyclobutyl group.

    2-chloro-N-[(1-phenylcyclohexyl)methyl]pyridine-3-carboxamide: Similar structure with a cyclohexyl group instead of a cyclobutyl group.

    2-chloro-N-[(1-phenylcyclopentyl)methyl]pyridine-3-carboxamide: Similar structure with a cyclopentyl group instead of a cyclobutyl group.

Uniqueness

The uniqueness of 2-chloro-N-[(1-phenylcyclobutyl)methyl]pyridine-3-carboxamide lies in its specific structural features, such as the presence of the cyclobutyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-N-[(1-phenylcyclobutyl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O/c18-15-14(8-4-11-19-15)16(21)20-12-17(9-5-10-17)13-6-2-1-3-7-13/h1-4,6-8,11H,5,9-10,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXIWTZDYFOYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(=O)C2=C(N=CC=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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